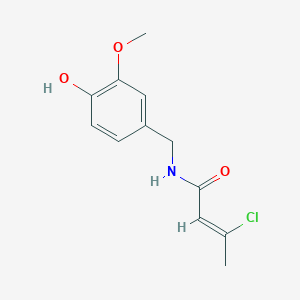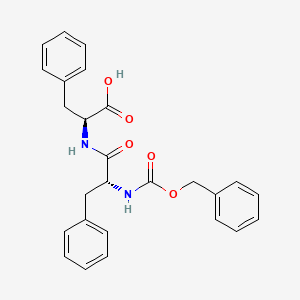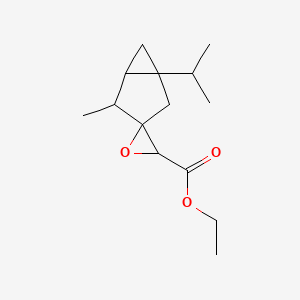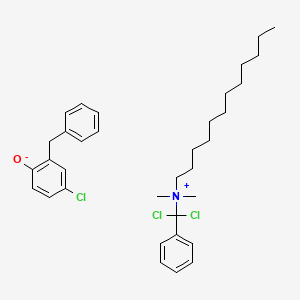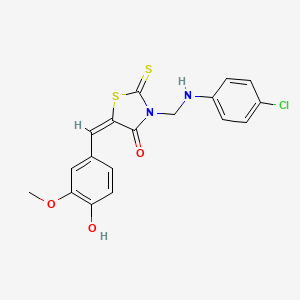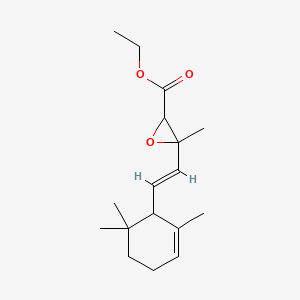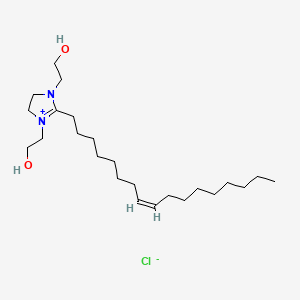
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt: is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and features a phenylinden group. This compound is often used in various scientific research applications due to its distinct chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt typically involves the reaction of glycine with 1-oxo-2-phenylinden-3-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The phenylinden group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted phenylinden compounds.
Aplicaciones Científicas De Investigación
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt exerts its effects involves its interaction with specific molecular targets. The phenylinden group can interact with enzymes or receptors, modulating their activity. The glycine moiety may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Glycine, N-(1-oxo-2-phenylinden-3-yl)-, monosodium salt
- α-[(2-Methoxy-2-oxoethyl)[3-(2-naphthyl)-1-oxo-2-propynyl]amino]-4-methylbenzenepropionic acid methyl ester
Uniqueness
Glycine, N-(1-oxo-2-phenylinden-3-yl)-, sodium salt is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a glycine moiety with a phenylinden group sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
7606-08-8 |
|---|---|
Fórmula molecular |
C17H12NNaO3 |
Peso molecular |
301.27 g/mol |
Nombre IUPAC |
sodium;2-[(3-oxo-2-phenylinden-1-yl)amino]acetate |
InChI |
InChI=1S/C17H13NO3.Na/c19-14(20)10-18-16-12-8-4-5-9-13(12)17(21)15(16)11-6-2-1-3-7-11;/h1-9,18H,10H2,(H,19,20);/q;+1/p-1 |
Clave InChI |
LDGMBXLIODTCRQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


